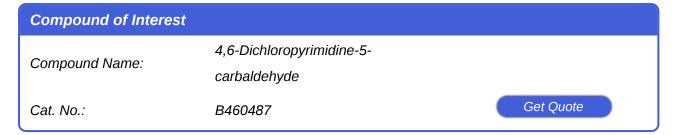


Comparative 1H NMR Analysis of 4,6-Dichloropyrimidine-5-carbaldehyde

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In the landscape of pharmaceutical research and drug development, the precise structural elucidation of heterocyclic compounds is paramount. **4,6-Dichloropyrimidine-5-carbaldehyde** is a key intermediate in the synthesis of various biologically active molecules. This guide provides a comparative analysis of its 1H Nuclear Magnetic Resonance (NMR) spectroscopic data against structurally related analogues, offering researchers a clear benchmark for characterization.

Data Summary of 1H NMR Analysis

The following table summarizes the 1H NMR chemical shifts (δ) for **4,6-Dichloropyrimidine-5-carbaldehyde** and its analogues. The data highlights the influence of substituents on the proton chemical environments within the pyrimidine and benzene rings.



Compound	Proton	Chemical Shift (δ, ppm)	Solvent
4,6- Dichloropyrimidine-5- carbaldehyde	Aldehyde (-CHO)	~10.4	CDCl₃
H-2	~9.1	CDCl ₃	
4,6- Dichloropyrimidine[1]	H-2	8.824	CDCl ₃
H-5	7.460	CDCl ₃	
Pyrimidine	H-2	9.3	CDCl ₃
H-4, H-6	8.9	CDCl₃	_
H-5	7.6	CDCl₃	
2,4- Dichlorobenzaldehyde [2]	Aldehyde (-CHO)	10.390	CDCl₃
H-3	7.448	CDCl₃	_
H-5	7.358	CDCl₃	_
H-6	7.846	CDCl₃	

Interpretation and Comparison

The 1H NMR spectrum of **4,6-Dichloropyrimidine-5-carbaldehyde** is characterized by two distinct singlets in the aromatic region. The downfield shift of the aldehyde proton to approximately 10.4 ppm is a result of the strong deshielding effect of the carbonyl group. The proton at the C-2 position of the pyrimidine ring is expected to resonate at a significantly downfield chemical shift (around 9.1 ppm) due to the cumulative electron-withdrawing effects of the two nitrogen atoms in the ring and the two chlorine atoms.[3][4]

Comparison with 4,6-Dichloropyrimidine: The introduction of the carbaldehyde group at the C-5 position in 4,6-Dichloropyrimidine leads to a noticeable downfield shift of the H-2 proton. This is



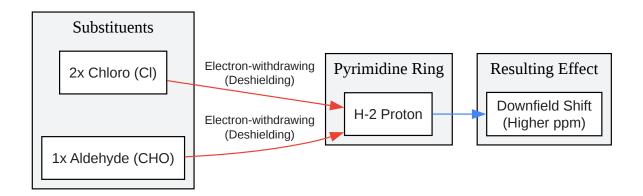
attributed to the electron-withdrawing nature of the aldehyde functionality, which further deshields the remaining ring proton.

Comparison with Pyrimidine: In unsubstituted pyrimidine, the protons at positions 2, 4, and 6 are the most deshielded due to the electronegativity of the nitrogen atoms.[3] The substitution of chlorine atoms at positions 4 and 6, and a carbaldehyde group at position 5 in the target molecule, significantly alters the electronic environment, leading to the observed chemical shifts.

Comparison with 2,4-Dichlorobenzaldehyde: The aldehyde proton in 2,4-Dichlorobenzaldehyde exhibits a chemical shift very similar to that in **4,6-Dichloropyrimidine-5-carbaldehyde**, indicating a comparable electronic environment around the formyl group.[2] This comparison is useful for confirming the assignment of the aldehyde proton signal.

Substituent Effects on Pyrimidine Proton Chemical Shifts

The following diagram illustrates the influence of the chloro and aldehyde substituents on the chemical shift of the H-2 proton in the pyrimidine ring. Electron-withdrawing groups decrease the electron density around the proton, causing it to resonate at a higher chemical shift (downfield shift).



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Caption: Influence of electron-withdrawing substituents on the H-2 proton chemical shift.



Experimental Protocol

Sample Preparation:

- Accurately weigh 5-10 mg of the purified **4,6-Dichloropyrimidine-5-carbaldehyde**.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃)
 containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition:

- Instrument: A 400 MHz (or higher) NMR spectrometer.
- Solvent: CDCl₃
- Temperature: 298 K
- Experiment: 1D Proton NMR
- Pulse Sequence: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
- Number of Scans: 16 to 64, depending on the sample concentration.
- Relaxation Delay: 1-2 seconds.
- Acquisition Time: 3-4 seconds.
- Spectral Width: A range sufficient to cover all expected proton signals (e.g., 0-12 ppm).

Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase correct the spectrum manually or automatically.
- Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.



- Integrate all signals to determine the relative number of protons.
- Analyze the chemical shifts, coupling patterns, and integration to assign the signals to the
 respective protons in the molecule. For complex spectra, 2D NMR techniques like COSY and
 HSQC can be employed for unambiguous assignment.[4][5]

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